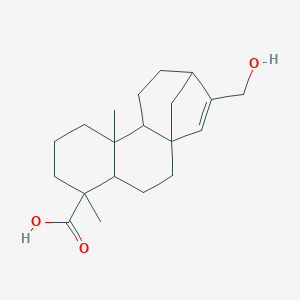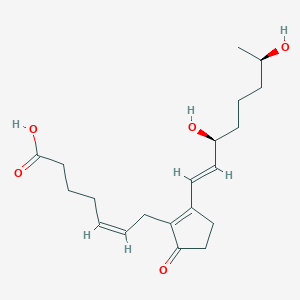
Daurisoline
Descripción general
Descripción
Daurisoline is an alkaloid found in M. dauricum and has diverse biological activities . It enhances cytotoxicity induced by camptothecin in HeLa cells . Daurisoline is a bis-benzylisoquinoline alkaloid isolated from the rhizomes of Menispermum dauricum, and it is a potent autophagy blocker with antiarrhythmic effects .
Synthesis Analysis
Daurisoline is an isoquinoline alkaloid isolated from Rhizoma Menispermi . It’s also found in other alkaloids such as dauriciline, O-methyldauricine .Molecular Structure Analysis
The molecular formula of Daurisoline is C37H42N2O6 . It has an average mass of 610.739 Da and a monoisotopic mass of 610.304260 Da .Chemical Reactions Analysis
Daurisoline has been found to attenuate H2O2-induced chondrocyte autophagy by activating the PI3K/Akt/mTOR signaling pathway . It also has the potential to interact with other compounds, as suggested by a study that identified it as a potent autophagy blocker through a high-content screening .Physical And Chemical Properties Analysis
Daurisoline has a molecular weight of 610.74 . It is stable if stored as directed and should be protected from light and heat .Aplicaciones Científicas De Investigación
Osteoarthritis (OA) Treatment
Daurisoline has been studied for its potential role in treating osteoarthritis. It is an isoquinoline alkaloid isolated from Rhizoma Menispermi, known for its antitumor and anti-inflammatory effects. Research suggests that Daurisoline could be beneficial in exploring new treatments for OA .
Cancer Therapy
Daurisoline has been identified as a potent autophagy blocker, which is considered a new therapeutic strategy for cancer treatment, especially when combined with chemotherapy .
Mecanismo De Acción
Target of Action
Daurisoline, a bis-benzylisoquinoline alkaloid, has been found to target several key proteins in the body. One of its primary targets is the Hedgehog (Hh) signaling pathway , which plays a crucial role in the occurrence and development of various diseases . Daurisoline has also been found to target MEK1/2 kinase , a key player in the MAPK/ERK pathway . Additionally, it has been identified to target Dipeptidyl peptidase-4 (DPP4) , an enzyme that degrades the incretin hormones GLP-1 and GIP, which are involved in insulin secretion .
Mode of Action
Daurisoline interacts with its targets in various ways. It can inhibit the Hh signaling pathway, leading to cell apoptosis and G1 cell cycle arrest . It also suppresses the growth of esophageal squamous cell carcinoma by inhibiting MEK1/2 kinase . Furthermore, Daurisoline can selectively inhibit microbial DPP4, increasing active GLP-1 levels and thereby reducing blood glucose .
Biochemical Pathways
Daurisoline affects several biochemical pathways. It has been found to attenuate H2O2-induced chondrocyte autophagy by activating the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for cellular processes such as cell growth, proliferation, and survival. Daurisoline’s inhibition of the Hh signaling pathway and MEK1/2 kinase also impacts the MAPK/ERK pathway , which is involved in cell proliferation, differentiation, and migration .
Pharmacokinetics
The pharmacokinetics of Daurisoline have been studied in rats. After oral administration, the primary pharmacokinetic parameters were found to be: AUC(0-t) 184.5 ± 62.9 ng/mL.h, t1/2 1.4 ± 0.3 h, and CL 29.4 ± 11.4 L/h/kg . The bioavailability was found to be 14.8% . These findings suggest that Daurisoline is absorbed and metabolized in the body, but its bioavailability is relatively low, which could impact its efficacy.
Result of Action
Daurisoline has been found to have several molecular and cellular effects. It can reduce cell viability and suppress the proliferation of certain cells by causing G1 phase cell cycle arrest . It can also trigger apoptosis by promoting the cleavage of caspase-8 and PARP . Furthermore, Daurisoline has been shown to inhibit autophagy through the activation of the PI3K/AKT/mTOR signaling pathway, protecting chondrocytes from apoptosis .
Action Environment
The action of Daurisoline can be influenced by various environmental factors. For instance, the presence of certain bacteria in the gut can affect the action of Daurisoline. If a patient’s gut is rich in microbial DPP4, the clinical efficacy of Daurisoline could be reduced . This highlights the importance of considering the gut microbiome when evaluating the potential efficacy of Daurisoline.
Safety and Hazards
Direcciones Futuras
Research has demonstrated that Daurisoline alleviated chondrocyte autophagy caused by H2O2 through activation of the PI3K/AKT/mTOR signaling pathway and protected chondrocytes from apoptosis and matrix degradation . These findings suggest that Daurisoline may serve as a promising therapeutic strategy for OA . Another study suggests that Daurisoline could be a promising therapeutic strategy for the treatment of lung cancer .
Propiedades
IUPAC Name |
(1R)-1-[[3-[4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-hydroxyphenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42N2O6/c1-38-15-13-26-20-36(43-4)37(44-5)22-29(26)30(38)16-23-6-9-27(10-7-23)45-35-18-24(8-11-32(35)40)17-31-28-21-33(41)34(42-3)19-25(28)12-14-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3/t30-,31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURJAQFYNVMZDV-FIRIVFDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40220841 | |
| Record name | Daurisoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40220841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Daurisoline | |
CAS RN |
70553-76-3 | |
| Record name | Daurisoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70553-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Daurisoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070553763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Daurisoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40220841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 70553-76-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



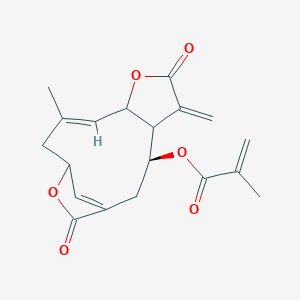
![[(2E)-6-(acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B208902.png)
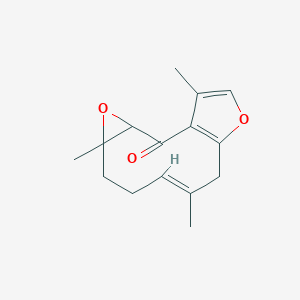

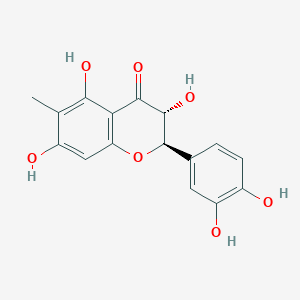
![(1S,12S)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaene-1,16-diol](/img/structure/B209176.png)

![17-[(Z)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B209329.png)
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S,6R)-2-(4-ethenylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B209544.png)
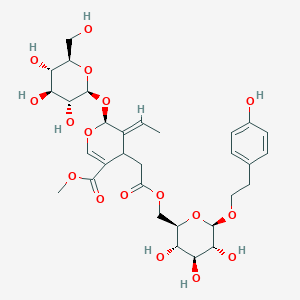
![(6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one](/img/structure/B210169.png)
